GNF7686 vs. Antimycin A: T. cruzi Complex III Biochemical Inhibition
In a direct head-to-head comparison using a coupled decylubiquinol oxidation/cytochrome c reduction assay in digitonin-solubilized T. cruzi epimastigotes, GNF7686 inhibited complex III activity with an IC50 of 550 ± 97 nM [1]. Under identical assay conditions, the classical cytochrome b inhibitor antimycin A exhibited a substantially more potent IC50 of 14 ± 3 nM [1]. This approximately 39-fold difference in biochemical potency is a critical distinction when designing mechanism-of-action studies or when using these compounds as reference inhibitors.
| Evidence Dimension | Complex III (cytochrome c reduction) inhibition |
|---|---|
| Target Compound Data | 550 ± 97 nM (IC50) |
| Comparator Or Baseline | Antimycin A: 14 ± 3 nM (IC50) |
| Quantified Difference | Antimycin A is ~39-fold more potent than GNF7686 |
| Conditions | T. cruzi epimastigote lysates enriched with mitochondria; n ≥ 2 biological replicates |
Why This Matters
Procurement decisions for cytochrome b inhibitors must account for this large potency gap; GNF7686 is not a simple substitute for antimycin A in biochemical assays.
- [1] Wall RJ, et al. ACS Infect Dis. 2020;6(5):1106-1119. Table 2: Complex III IC50 values for GNF7686 (550 ± 97 nM) and antimycin A (14 ± 3 nM) in T. cruzi. View Source
